molecular formula C12H13N3O2 B6076334 ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate CAS No. 62011-88-5

ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate

Cat. No. B6076334
CAS RN: 62011-88-5
M. Wt: 231.25 g/mol
InChI Key: PGEJFLHDITYMDZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate, also known as APIC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. APIC is a heterocyclic compound that contains an imidazole ring and an ester group. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate acts as a chelating agent, binding to metal ions such as copper, zinc, and iron. This binding results in a change in the fluorescence properties of ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate, making it useful as a fluorescent probe for the detection of metal ions. ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate also acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, making ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate useful in the study of Alzheimer's disease.
Biochemical and Physiological Effects
ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been shown to have no significant toxicity in vitro and in vivo studies. It has also been shown to have good stability and solubility in water and organic solvents. ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its ability to cross the blood-brain barrier, and its low toxicity. However, ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has some limitations, including its limited stability in acidic conditions and its potential interference with other metal-binding proteins.

Future Directions

There are several future directions for the use of ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate in scientific research. These include the development of new biosensors for the detection of neurotransmitters, the study of the role of metal ions in neurodegenerative diseases, and the development of new metal-based drugs for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate.

Synthesis Methods

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-bromoacetate with 4-aminophenylhydrazine, followed by cyclization with ammonium acetate. Another method involves the reaction of ethyl 2-chloroacetate with 4-aminophenylhydrazine, followed by cyclization with sodium methoxide. Both methods result in the formation of ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate in good yields.

Scientific Research Applications

Ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as an inhibitor of the enzyme acetylcholinesterase. ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate has also been used in the development of biosensors for the detection of neurotransmitters and in the study of Alzheimer's disease.

properties

IUPAC Name

ethyl 5-amino-3-phenylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-11(13)14-8-15(10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEJFLHDITYMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361978
Record name ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate

CAS RN

62011-88-5
Record name ethyl 4-amino-1-phenyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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